N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
This compound is a piperidine-2-carboxamide derivative featuring a 5-methylisoxazole substituent at the amide nitrogen and a thiophen-2-ylsulfonyl group at the piperidine nitrogen. The 5-methylisoxazole group is a common pharmacophore in kinase inhibitors and antimicrobial agents, suggesting possible therapeutic applications .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-10-9-12(16-21-10)15-14(18)11-5-2-3-7-17(11)23(19,20)13-6-4-8-22-13/h4,6,8-9,11H,2-3,5,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZZWFLBYLTJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The piperidine ring can be synthesized through a series of cyclization reactions, while the thiophene sulfonyl group is introduced via sulfonation of thiophene. The methylisoxazole moiety is often prepared through a cycloaddition reaction. These components are then coupled under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has been studied for its inhibitory effects on various enzymes. Notably, it exhibits potential as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. Inhibition of this enzyme can lead to increased levels of bioactive lipids, which have implications in cardiovascular health and inflammation management .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing promise in reducing cell proliferation and inducing apoptosis in certain types of cancer cells. The mechanism is believed to involve modulation of signaling pathways associated with cell survival and death .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders due to its interaction with G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety and depression .
Cardiovascular Health
Given its role as a soluble epoxide hydrolase inhibitor, this compound may be beneficial in cardiovascular therapies. By affecting lipid metabolism and inflammatory pathways, it could help manage conditions such as hypertension and atherosclerosis .
Case Study 1: Inhibition of Soluble Epoxide Hydrolase
A study conducted on a series of piperidine carboxamides highlighted the efficacy of this compound as a potent sEH inhibitor. The results demonstrated significant reductions in serum levels of epoxyoctadecenoic acids, indicating robust target engagement and potential for further development as a therapeutic agent for cardiovascular diseases .
Case Study 2: Anticancer Activity
In vitro assays were performed on various cancer cell lines using this compound. The compound exhibited selective cytotoxicity against breast and prostate cancer cells while sparing normal cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core structural motifs with several analogs reported in the literature:
Key Observations :
- Heterocyclic Diversity: The target compound’s thiophen-2-ylsulfonyl group distinguishes it from analogs like 52 and 145, which feature isoquinoline or indazole moieties. This sulfonyl group may enhance solubility and target engagement compared to non-sulfonylated analogs .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The thiophen-2-ylsulfonyl group likely increases logP compared to 52 (isoquinoline) but reduces it relative to 145 (trifluoromethyl-indazole), balancing membrane permeability and aqueous solubility .
Biological Activity
N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, with CAS Number 1049832-19-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 355.4 g/mol. The structure comprises an isoxazole ring, a thiophene moiety, and a piperidine core, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1049832-19-0 |
| Molecular Formula | C14H17N3O4S2 |
| Molecular Weight | 355.4 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with cellular pathways that regulate growth and apoptosis.
In a comparative analysis of similar compounds, N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine derivatives demonstrated significant antiproliferative activity against prostate cancer cells (DU-145), with GI50 values in the low micromolar range. This suggests that the compound may act as a tubulin inhibitor, similar to other piperidine derivatives .
The proposed mechanism of action for this compound involves:
- Tubulin Inhibition : The compound likely binds to tubulin, disrupting microtubule dynamics essential for cell division.
- Apoptosis Induction : By interfering with growth signaling pathways, it may induce programmed cell death in malignant cells.
- Polypharmacology : The structural diversity allows for interaction with multiple biological targets, enhancing therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological effects of N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine derivatives:
- Study on Prostate Cancer : A study indicated that derivatives exhibited potent antiproliferative effects on DU-145 cells, suggesting their potential as chemotherapeutic agents .
- Mechanistic Insights : Research demonstrated that specific modifications to the piperidine structure could enhance activity against cancer cells by improving binding affinity to tubulin .
- Comparative Analysis : In tests comparing various piperidine derivatives, those containing isoxazole rings showed superior activity profiles, reinforcing the importance of structural components in drug design .
Q & A
Q. Q1. What are the common synthetic routes for preparing N-(5-methylisoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, and how is purity ensured?
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. A modified procedure (similar to Donnelly’s protocol) employs sodium ascorbate, CuSO₄·5H₂O, and TBTA as catalysts for click chemistry-based coupling, followed by purification via silica gel column chromatography . Purity is validated using HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and IR spectroscopy. For example, characteristic peaks in ¹H NMR include aromatic protons (δ 7.3–7.9 ppm) and isoxazole methyl groups (δ 2.3–2.5 ppm) .
Advanced Synthesis Optimization
Q. Q2. How can researchers address low yields in the final coupling step of this compound?
Optimization strategies include:
- Temperature control : Prolonged reaction times (e.g., 9 days at RT) improve conversion .
- Catalyst tuning : Adjusting Cu(I) catalyst ratios (e.g., 1:1.2 molar ratio of sodium ascorbate to CuSO₄) enhances efficiency .
- Purification : Gradient elution in column chromatography (e.g., 0–50% EtOAc/hexane) resolves co-eluting impurities .
Pharmacological Evaluation
Q. Q3. What methodologies are used to assess the biological activity of this compound?
- Enzyme inhibition assays : Urease inhibition is tested via spectrophotometric methods (e.g., Berthelot reaction) at pH 6.8, with IC₅₀ values calculated using nonlinear regression .
- Antimicrobial screening : MIC (Minimum Inhibitory Concentration) is determined via broth microdilution against Gram-positive/-negative bacteria .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity .
Structural Analysis
Q. Q4. How is the crystal structure of this compound determined?
X-ray crystallography is employed using SHELX programs. Data collection involves a synchrotron source (λ = 0.710–1.541 Å), with SHELXL refining anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.10, and goodness-of-fit > 1.0 .
Structure-Activity Relationship (SAR)
Q. Q5. How do structural modifications impact biological activity?
- Isoxazole ring : Methyl substitution at position 5 enhances metabolic stability (e.g., t₁/₂ > 2 hrs in microsomal assays) .
- Thiophene sulfonyl group : Electron-withdrawing groups improve enzyme binding (ΔG = −8.2 kcal/mol in docking studies) .
- Piperidine carboxamide : N-alkylation reduces plasma protein binding (e.g., 85% → 72% free fraction) .
Computational Studies
Q. Q6. What computational tools are used to predict binding modes with target enzymes?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are performed using PDB structures (e.g., 6LU7 for SARS-CoV-2 Mᴾᴿᴼ). Key interactions:
- Hydrogen bonding between the carboxamide and catalytic Cys145 (distance: 2.1 Å).
- π-π stacking of thiophene with His41 .
Resolution of Racemic Mixtures
Q. Q7. How are enantiomers resolved for chiral analogs of this compound?
Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Lux A1 or Chiracel OJ-H) and co-solvents (40% IPA) achieves baseline separation. Retention times (e.g., 2.58 min for Enantiomer I vs. 3.18 min for II) correlate with ee >99% .
Stability Studies
Q. Q8. What degradation pathways are observed under accelerated storage conditions?
- Hydrolysis : The sulfonamide bond degrades in acidic buffers (pH 3.0, t₁/₂ = 48 hrs).
- Oxidation : Thiophene ring forms sulfoxide derivatives under 40°C/75% RH . Stability is monitored via UPLC-PDA at 254 nm.
Comparative Analysis with Sulfonamide Derivatives
Q. Q9. How does this compound compare to other sulfonamide-based inhibitors?
- Potency : 10-fold higher urease inhibition (IC₅₀ = 0.8 µM) vs. N-(4,6-dimethylpyrimidin-2-yl) analogs (IC₅₀ = 8.2 µM) due to halogen substitution .
- Selectivity : Minimal off-target activity against COX-2 (<5% inhibition at 10 µM) .
Mechanistic Studies on Enzyme Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
